Fluorescence Quantum Yield (Φ) Differentiation Against N-(2-Methoxyphenyl) Analog in Ethanol
A head-to-head comparison of the target compound with its N-(2-methoxyphenyl) analog (CAS 5848-38-4) reveals a quantifiable difference in fluorescence quantum yield (Φ) in ethanol. The 3-methylphenyl substitution on the target compound leads to a higher Φ of 0.68, compared to 0.52 for the 2-methoxyphenyl derivative, measured under identical conditions [1]. This significant 30% relative increase in emission efficiency is attributed to the weaker electron-donating effect of the methyl group, which reduces non-radiative decay through a twisted intramolecular charge transfer (TICT) state formation, a mechanism which is facilitated by the methoxy group [1].
| Evidence Dimension | Fluorescence quantum yield (Φ) in ethanol |
|---|---|
| Target Compound Data | Φ = 0.68 |
| Comparator Or Baseline | 2-(2-methoxyphenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione: Φ = 0.52 |
| Quantified Difference | ΔΦ = +0.16 (a 30% relative increase) |
| Conditions | Dilute solution (approx. 10^-5 M) in anhydrous ethanol at 293 K; excitation at 365 nm. |
Why This Matters
A higher quantum yield directly translates to brighter fluorescence at the same probe concentration, improving the signal-to-noise ratio in cellular imaging and enabling detection of lower-abundance targets without increasing dye load, a key procurement specification for assay developers.
- [1] Gruzinskii, V.V., Kukhto, A.V., Kolesnik, É.É. et al. Spectral-luminescence and lasing properties of several morpholine derivatives of naphathalimide in different solvents. J Appl Spectrosc 64, 616–619 (1997). View Source
